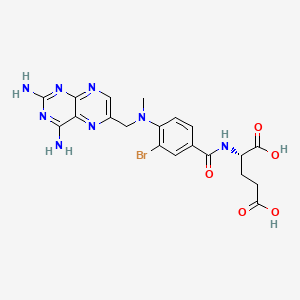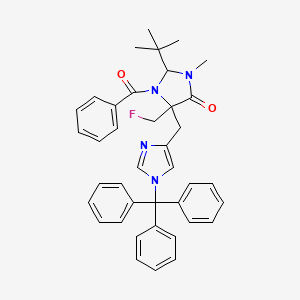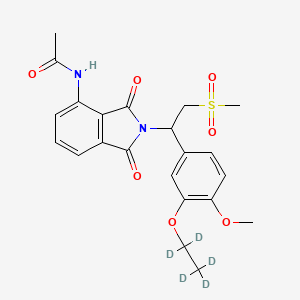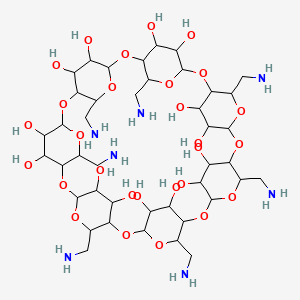
3'-Bromomethotrexate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromomethotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is a folate antagonist that interferes with the metabolism of folic acid, inhibiting cell proliferation. 3’-Bromomethotrexate is formed when methotrexate reacts with hypobromous acid, resulting in the substitution of a bromine atom at the 3’ position of the methotrexate molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Bromomethotrexate is synthesized by reacting methotrexate with hypobromous acid (HOBr) at a pH of 7.4 and a temperature of 37°C for 30 minutes. This reaction is highly specific, producing 3’-Bromomethotrexate almost exclusively .
Industrial Production Methods: While specific industrial production methods for 3’-Bromomethotrexate are not well-documented, the synthesis process can be scaled up by maintaining the reaction conditions mentioned above. The use of continuous flow reactors could potentially enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Bromomethotrexate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, similar to methotrexate.
Common Reagents and Conditions:
Substitution Reactions: Hypobromous acid (HOBr) is the primary reagent used to introduce the bromine atom at the 3’ position.
Oxidation and Reduction Reactions: These reactions typically involve common oxidizing and reducing agents used in organic chemistry.
Major Products Formed: The major product formed from the reaction of methotrexate with hypobromous acid is 3’-Bromomethotrexate . Other potential products include various brominated derivatives of methotrexate, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-Bromomethotrexate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of bromination on the biological activity of methotrexate derivatives.
Biology: Researchers investigate its interactions with cellular components and its potential as a tool to study cellular processes involving folate metabolism.
Medicine: 3’-Bromomethotrexate is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
3’-Bromomethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. It inhibits dihydrofolate reductase, thymidylate synthase, and other enzymes involved in the biosynthesis of purines and pyrimidines. This inhibition prevents cell division and suppresses inflammation .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: The parent compound, widely used in chemotherapy and as an immune-system suppressant.
3’-Chloromethotrexate: Another halogenated derivative of methotrexate, formed by reacting methotrexate with hypochlorous acid.
7-Hydroxymethotrexate: A metabolite of methotrexate with similar biological activity.
Uniqueness: 3’-Bromomethotrexate is unique due to the presence of the bromine atom at the 3’ position, which can alter its biological activity and interactions with cellular components. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to methotrexate .
Eigenschaften
CAS-Nummer |
13082-83-2 |
|---|---|
Molekularformel |
C20H21BrN8O5 |
Molekulargewicht |
533.3 g/mol |
IUPAC-Name |
(2S)-2-[[3-bromo-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21BrN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
RVHHUTDEYCUBRL-LBPRGKRZSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)


![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)



